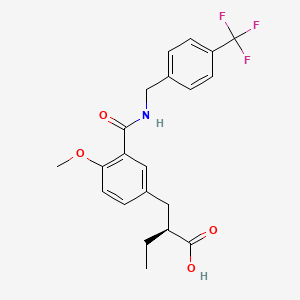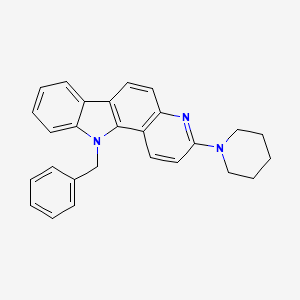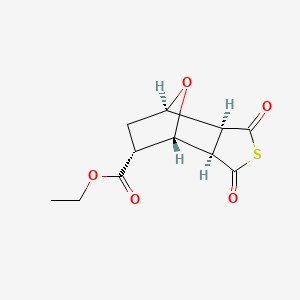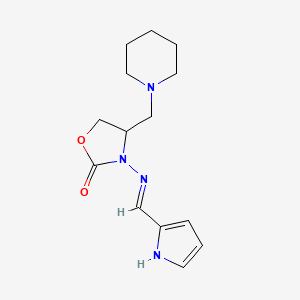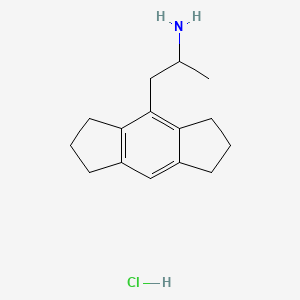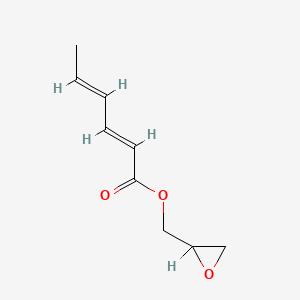
2-Propenamide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-3-(3,4,5-trimethoxyphenyl)-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenamide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-3-(3,4,5-trimethoxyphenyl)-, (S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple methoxy groups and a unique heptalen structure, which may contribute to its distinct chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the heptalen core and the introduction of methoxy groups. Typical synthetic routes may include:
Formation of the Heptalen Core: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of Methoxy Groups: Methoxylation reactions using reagents such as dimethyl sulfate or methanol in the presence of a base.
Amidation: The final step may involve the formation of the propenamide group through amidation reactions using appropriate amines and acylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Oxidative cleavage of methoxy groups or the heptalen core.
Reduction: Reduction of the carbonyl group in the heptalen structure.
Substitution: Nucleophilic or electrophilic substitution reactions at the methoxy groups or the propenamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
This compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Alteration of Cellular Processes: Impact on cellular metabolism, proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
2-Propenamide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-3-(3,4,5-trimethoxyphenyl)-, ®-: The enantiomer of the compound .
Other Methoxy-Substituted Heptalenes: Compounds with similar heptalen cores and methoxy substitutions.
Uniqueness
This compound’s uniqueness lies in its specific stereochemistry and the arrangement of methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
134568-33-5 |
|---|---|
分子式 |
C32H35NO9 |
分子量 |
577.6 g/mol |
IUPAC名 |
(E)-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C32H35NO9/c1-36-24-12-10-20-21(17-23(24)34)22(11-9-19-16-27(39-4)31(41-6)32(42-7)29(19)20)33-28(35)13-8-18-14-25(37-2)30(40-5)26(15-18)38-3/h8,10,12-17,22H,9,11H2,1-7H3,(H,33,35)/b13-8+/t22-/m0/s1 |
InChIキー |
PPEOGDNAOPHKRF-SYZXBLONSA-N |
異性体SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC |
正規SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


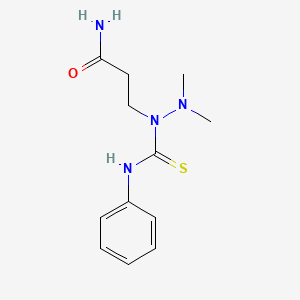
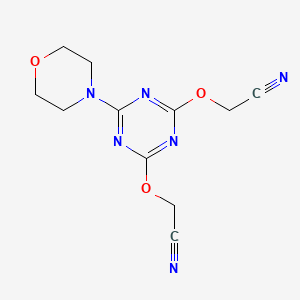

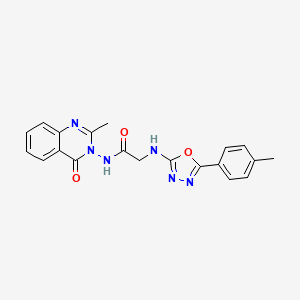
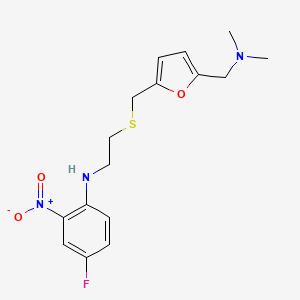

![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)
